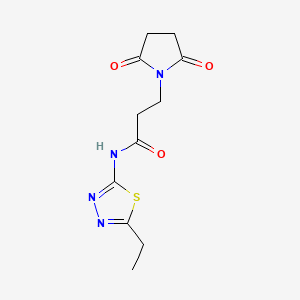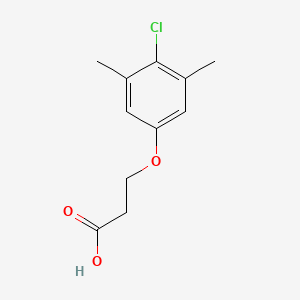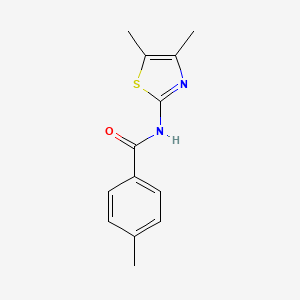![molecular formula C21H20ClN3O4S3 B12122481 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorobenzylidene thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring.
Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazolidinone intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Butanehydrazide Moiety: The final step involves the reaction of the sulfonylated thiazolidinone with butanehydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- **4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Uniqueness
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-[(4-methylphenyl)sulfonyl]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl and butanehydrazide moieties differentiates it from other similar compounds, potentially enhancing its pharmacological properties.
Eigenschaften
Molekularformel |
C21H20ClN3O4S3 |
|---|---|
Molekulargewicht |
510.1 g/mol |
IUPAC-Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-(4-methylphenyl)sulfonylbutanehydrazide |
InChI |
InChI=1S/C21H20ClN3O4S3/c1-14-8-10-16(11-9-14)32(28,29)24-23-19(26)7-4-12-25-20(27)18(31-21(25)30)13-15-5-2-3-6-17(15)22/h2-3,5-6,8-11,13,24H,4,7,12H2,1H3,(H,23,26)/b18-13- |
InChI-Schlüssel |
ZOMDGRWHMBYYMP-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)


![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)

![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)




